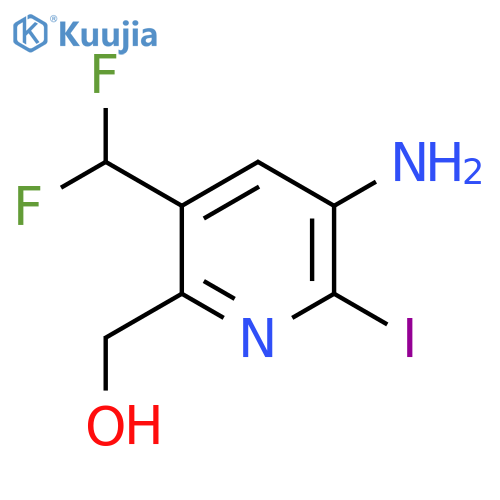

Cas no 1803673-18-8 (3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol)

1803673-18-8 structure

商品名:3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol

CAS番号:1803673-18-8

MF:C7H7F2IN2O

メガワット:300.044560670853

CID:4855859

3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol

-

- インチ: 1S/C7H7F2IN2O/c8-6(9)3-1-4(11)7(10)12-5(3)2-13/h1,6,13H,2,11H2

- InChIKey: DVKKWWDXPRIMHM-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(F)F)C(CO)=N1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 59.1

3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066473-1g |

3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol |

1803673-18-8 | 97% | 1g |

$1,519.80 | 2022-04-02 |

3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1803673-18-8 (3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量